molecular formula C15H15BrO B6593007 5-Bromo-2-methyl-4'-methoxydiphenylmethane CAS No. 333361-15-2

5-Bromo-2-methyl-4'-methoxydiphenylmethane

Cat. No.: B6593007
CAS No.: 333361-15-2
M. Wt: 291.18 g/mol
InChI Key: KRBNGGIQTIMZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-4’-methoxydiphenylmethane: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a methoxy group at the 4’ position on the diphenylmethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4’-methoxydiphenylmethane typically involves the bromination of 2-methyl-4’-methoxydiphenylmethane. One common method is to react 2-methyl-4’-methoxydiphenylmethane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-methyl-4’-methoxydiphenylmethane can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of substituted diphenylmethanes.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-4’-methoxydiphenylmethane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: It can be used as a precursor for the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, 5-Bromo-2-methyl-4’-methoxydiphenylmethane is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4’-methoxydiphenylmethane is primarily based on its ability to undergo various chemical reactions. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This property is exploited in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

    5-Bromo-2-chloro-4’-methoxydiphenylmethane: Similar in structure but with a chlorine atom instead of a methyl group.

    5-Bromo-2-methyl-4’-ethoxydiphenylmethane: Similar but with an ethoxy group instead of a methoxy group.

    5-Bromo-2-methyl-4’-hydroxydiphenylmethane: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness: 5-Bromo-2-methyl-4’-methoxydiphenylmethane is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-3-6-14(16)10-13(11)9-12-4-7-15(17-2)8-5-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNGGIQTIMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224041
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333361-15-2
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333361-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.